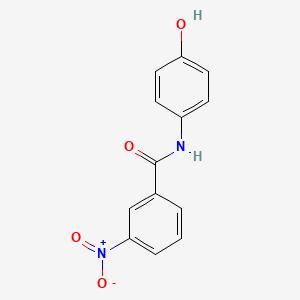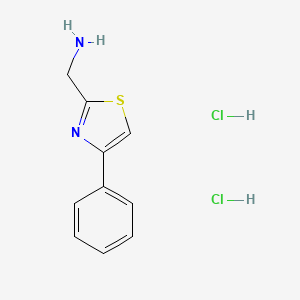
1-(Méthylsulfonimidoyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfonimidoyl)propan-2-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a propane chain, along with a methylsulfonimidoyl group
Applications De Recherche Scientifique
1-(Methylsulfonimidoyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
Target of Action
The primary targets of 1-(Methylsulfonimidoyl)propan-2-ol are currently unknown. This compound is structurally similar to propan-2-ol, which is known to have bactericidal activity . .
Mode of Action
For propan-2-ol, it is known to disrupt the cell membrane, leading to cell lysis . The methylsulfonimidoyl group in 1-(Methylsulfonimidoyl)propan-2-ol could potentially enhance or modify this activity.
Biochemical Pathways
Given its structural similarity to propan-2-ol, it might be involved in similar pathways, such as the dehydration of propan-2-ol
Pharmacokinetics
Similar compounds like 1-ethylamino-2-propanol have been studied, and it’s known that these compounds can be absorbed and distributed in the body . The impact of these properties on the bioavailability of 1-(Methylsulfonimidoyl)propan-2-ol is currently unknown.
Result of Action
Based on the known effects of similar compounds, it could potentially have antimicrobial properties . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Methylsulfonimidoyl)propan-2-ol. For instance, similar compounds like 1-butoxypropan-2-ol have been studied for their corrosion inhibition properties in marine environments . The presence of certain ions or changes in pH could potentially affect the action of 1-(Methylsulfonimidoyl)propan-2-ol.
Méthodes De Préparation
The synthesis of 1-(Methylsulfonimidoyl)propan-2-ol can be achieved through several routes. One common method involves the addition of a methylsulfonimidoyl group to propan-2-ol. This can be done using reagents such as methylsulfonyl chloride and a base like sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and specific reaction conditions to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-(Methylsulfonimidoyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces primary alcohols.
Comparaison Avec Des Composés Similaires
1-(Methylsulfonimidoyl)propan-2-ol can be compared with other similar compounds, such as propan-1-ol and propan-2-ol. These compounds share a similar structure but differ in the position of the hydroxyl group and the presence of additional functional groups.
Propan-1-ol: Also known as n-propanol, has the hydroxyl group attached to the first carbon atom. It has different physical and chemical properties compared to 1-(Methylsulfonimidoyl)propan-2-ol.
Propan-2-ol: Also known as isopropanol, has the hydroxyl group attached to the second carbon atom. It is commonly used as a solvent and disinfectant.
The uniqueness of 1-(Methylsulfonimidoyl)propan-2-ol lies in its specific functional groups and the resulting chemical properties, which make it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-(methylsulfonimidoyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-4(6)3-8(2,5)7/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQLDRSGTQICHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=N)(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(6-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2378099.png)
![N-[4-(2-hydroxy-2-methylpropoxy)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378101.png)
![(2S,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2378104.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2378105.png)
![N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2378106.png)



![2-Ethyl-5-((4-isopropylphenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2378110.png)
